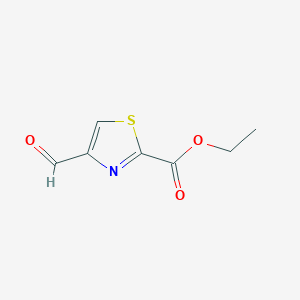

Ethyl 4-formyl-1,3-thiazole-2-carboxylate

描述

Ethyl 4-formyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H7NO3S and a molecular weight of 185.2 g/mol. It is a derivative of thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms.

准备方法

The synthesis of Ethyl 4-formyl-1,3-thiazole-2-carboxylate typically involves the reaction of 2-thiazolecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

Ethyl 4-formyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ethyl ester group can be cleaved under basic or acidic conditions, yielding 2-thiazolecarboxylic acid, 4-formyl-.

Aldol Condensation: The formyl group can participate in aldol condensations with other carbonyl compounds under basic or acidic conditions.

Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of reactive positions.

Common reagents used in these reactions include water for hydrolysis, bases or acids for aldol condensation, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Ethyl 4-formyl-1,3-thiazole-2-carboxylate has numerous applications in scientific research:

Heterocyclic Chemistry: It serves as a versatile building block for synthesizing various pharmaceutical and agrochemical compounds.

Organic Synthesis: The presence of formyl and ester groups makes it a useful intermediate or precursor in organic synthesis.

Pharmaceutical Research: Thiazole derivatives are often explored for their potential pharmaceutical applications, including antimicrobial, antifungal, and antitumor activities.

Biological Studies: The compound’s unique structure allows it to interact with biological systems, making it valuable in biochemical and pharmacological research.

作用机制

The mechanism of action of Ethyl 4-formyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions enable it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can activate or inhibit biochemical pathways, enzymes, or receptors, leading to various physiological effects .

相似化合物的比较

Ethyl 4-formyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound has a similar structure but includes a hydroxyphenyl group, which may confer different chemical and biological properties.

2-Aminothiazole-Based Compounds: These compounds have an amino group instead of a formyl group, leading to different reactivity and applications.

生物活性

Ethyl 4-formyl-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, biological targets, and relevant research findings, including case studies and data tables that highlight its efficacy.

This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as:

This compound features a formyl group (-CHO) and an ethyl ester group (-COOEt), which are critical for its biological activity.

Target Interactions

Thiazole derivatives, including this compound, primarily interact with various biological targets such as:

- DNA : These compounds can induce DNA damage through the formation of double-strand breaks.

- Enzymes : They may act as enzyme inhibitors by binding to active sites and preventing substrate interactions.

Mode of Action

The interaction with DNA leads to significant cellular effects:

- Induction of cell cycle arrest at the G2 phase.

- Activation of apoptotic pathways resulting in cell death.

Anticancer Activity

Several studies have reported the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated:

- Cytotoxic effects against various cancer cell lines.

- Inhibition of tumor cell proliferation through apoptosis induction.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via DNA damage |

| Similar Thiazole Derivative | HeLa (Cervical Cancer) | 12.5 | Inhibits cell cycle progression |

| Another Thiazole Compound | A549 (Lung Cancer) | 8.0 | Promotes oxidative stress |

Study on Antitumor Activity

A recent study evaluated the anticancer activity of this compound against multiple cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 12 µM against HeLa cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways and DNA fragmentation assays confirmed the induction of DNA damage.

Research on Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of thiazole derivatives. This compound was tested for its ability to inhibit specific kinases involved in cancer progression. The results indicated that this compound could effectively inhibit kinase activity with an IC50 value of around 20 µM, suggesting its potential as a therapeutic agent in targeted cancer therapies.

属性

IUPAC Name |

ethyl 4-formyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)6-8-5(3-9)4-12-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGICZLOVQODMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。